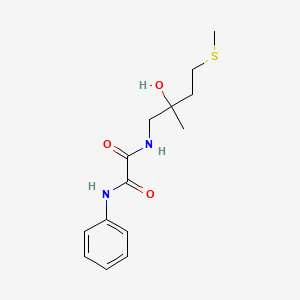

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(19,8-9-20-2)10-15-12(17)13(18)16-11-6-4-3-5-7-11/h3-7,19H,8-10H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYLVJNAJXQIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide typically involves the reaction of 2-hydroxy-2-methyl-4-(methylthio)butylamine with phenyloxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature.

Reduction: Lithium aluminum hydride, conducted in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides, conducted in the presence of a base like pyridine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Esters or ethers.

Scientific Research Applications

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups may interact with enzymes or receptors, altering their activity. The oxalamide linkage can facilitate binding to proteins, potentially inhibiting their function or altering their conformation.

Comparison with Similar Compounds

Structural Analog 1: N1-(4-Ethoxyphenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

Key Differences :

- N1 Substituent : 4-Ethoxyphenyl (electron-rich aromatic ring with an ethoxy group).

- N2 Substituent : 2-hydroxy-2-methyl-4-(methylthio)butyl (identical to the target compound’s N1 group).

Implications :

- The ethoxy group (-OEt) increases electron density on the aromatic ring, which could enhance interactions with π-π stacking in receptor binding.

- The swapped substituent positions may alter steric hindrance, affecting molecular conformation and binding affinity.

- Safety guidelines for this analog emphasize precautions against heat and ignition sources, suggesting higher volatility or reactivity compared to the target compound .

Structural Analog 2: N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

Key Differences :

- N1 Substituent : 2-Methoxy-4-methylbenzyl (aromatic ring with methoxy and methyl groups).

- N2 Substituent : 2-(5-methylpyridin-2-yl)ethyl (pyridine-containing alkyl chain).

Implications :

Data Table: Comparative Analysis of Oxalamide Derivatives

Research Findings and Mechanistic Insights

- Methylthio Group Role : The -SMe group in the target compound and Analog 1 likely contributes to sulfur-mediated interactions (e.g., covalent binding to cysteine residues in enzymes), a feature absent in Analog 2 .

- Hydroxyl vs. Ethoxy : The hydroxyl group in the target compound improves aqueous solubility, whereas the ethoxy group in Analog 1 may prioritize lipid bilayer penetration, aligning with agrochemical design principles.

- Aromatic vs. Heterocyclic : Analog 2’s pyridine ring offers microbial growth inhibition via metal ion chelation, a mechanism less relevant to the target compound’s phenyl-dominated structure .

Biological Activity

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide, a compound with the molecular formula C15H22N2O3S2 and molecular weight approximately 342.47 g/mol, has attracted attention in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

1. Structural Overview

The compound features a unique structure characterized by hydroxy and methylthio functional groups. Its synthesis typically involves multiple synthetic steps from readily available precursors, which contributes to its complexity and potential reactivity.

| Property | Details |

|---|---|

| Molecular Formula | C15H22N2O3S2 |

| Molecular Weight | 342.47 g/mol |

| Purity | Typically 95% |

The biological activity of this compound is linked to its interactions with various biological targets. Potential mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It may interact with receptors, influencing signaling pathways critical for various physiological responses.

- Antioxidant Activity : The presence of hydroxy groups suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems.

3.1 Pharmacological Effects

Research indicates that compounds similar in structure to this compound exhibit various pharmacological effects:

- Anti-inflammatory Properties : Some studies suggest that derivatives can reduce inflammation markers in vitro.

- Antimicrobial Activity : The compound's structure may confer antimicrobial properties, making it a candidate for further investigation in infection control.

3.2 Case Studies

-

Study on Lactation Response :

A study evaluated the effects of 2-hydroxy-4-(methylthio)-butanoic acid (HMB), a related compound, on dairy cows. Results showed significant increases in milk yield and protein content when HMB was supplemented in the diet . This suggests that similar compounds might enhance metabolic efficiency in livestock.Variable Control Group HMB Group p-Value Milk Yield (kg/d) 25.0 27.9 <0.05 Protein Content (%) 3.0 3.15 <0.01 -

Antioxidant Studies :

In vitro studies have demonstrated that compounds with similar functional groups can scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions .

4. Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural variations among related compounds and their biological activities:

| Compound Name | Key Features |

|---|---|

| N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-...)oxalamide | Contains chlorine; different alkyl substitutions |

| N1-(3-methoxyphenyl)-N2-(4-methylthiophenyl)oxalamide | Features methoxy and methylthio groups |

| N1-[5-thiophen-3-ylfuran-2-yl]ethanol-N2-[4-methylthiophenyl]oxalamide | Incorporates thiophene and furan rings |

5. Conclusion

This compound presents promising biological activity through various mechanisms of action, including enzyme inhibition and receptor modulation. Further research is warranted to fully elucidate its pharmacological potential and applications in medicine and agriculture.

Q & A

Basic Research: What are the optimal synthetic routes for N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide, and how can reaction conditions be standardized?

Methodological Answer:

The synthesis of this oxalamide derivative likely involves multi-step reactions, starting with the preparation of key intermediates such as the hydroxy-methylthio-butyl amine and phenyloxalamide precursors. Based on analogous compounds (e.g., ), the following steps are critical:

- Step 1: Condensation of 2-hydroxy-2-methyl-4-(methylthio)butylamine with phenyloxalic acid derivatives under reflux in anhydrous solvents (e.g., THF or DCM).

- Step 2: Use of coupling agents like EDC/HOBt to facilitate amide bond formation.

- Optimization: Control temperature (40–60°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Basic Research: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR are essential to resolve overlapping signals from the hydroxy, methylthio, and phenyl groups. For example, highlights the use of ¹H NMR (δ 10.5 ppm for amide protons) and ¹³C NMR (carbonyl signals at ~158 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z).

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Method development should include gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

Advanced Research: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Methodological Answer:

Contradictions may arise from dynamic proton exchange (amide NH), steric hindrance, or solvent effects. Strategies include:

- Variable Temperature NMR: Suppress exchange broadening by cooling to -20°C (e.g., used DMSO-d6 at 0°C).

- Deuterium Exchange Experiments: Confirm labile protons (e.g., OH/NH) by adding D₂O.

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .

Advanced Research: What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green detection). Include positive controls (staurosporine) and vehicle controls (DMSO <0.1%).

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression.

- Data Validation: Replicate experiments in triplicate, and confirm target engagement using SPR or thermal shift assays .

Advanced Research: How can computational methods predict its pharmacokinetic properties and binding modes?

Methodological Answer:

- ADME Prediction: Tools like SwissADME or ADMETLab estimate logP, solubility, and CYP450 interactions. For example, the methylthio group may enhance membrane permeability but reduce aqueous solubility.

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Advanced Research: What strategies mitigate stability issues (e.g., hydrolysis of the oxalamide moiety) during biological assays?

Methodological Answer:

- pH Optimization: Conduct stability studies in buffers (pH 4–9) to identify degradation hotspots. For oxalamides, neutral pH (6.5–7.5) is typically optimal.

- Lyophilization: Stabilize the compound as a lyophilized powder stored at -80°C.

- Prodrug Design: Modify labile groups (e.g., esterify hydroxy groups) to enhance stability in physiological conditions .

Basic Research: How does the methylthio substituent influence the compound’s electronic and steric properties?

Methodological Answer:

- Electronically: The -SMe group is electron-withdrawing via inductive effects, potentially polarizing the adjacent hydroxy group.

- Sterically: The branched butyl chain increases steric bulk, which may hinder binding to flat active sites (e.g., DNA intercalation).

- Experimental Validation: Compare with analogs lacking -SMe using Hammett plots or X-ray crystallography .

Advanced Research: How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

- Analog Synthesis: Modify the phenyl ring (e.g., para-fluoro substitution) or replace the hydroxy group with methoxy.

- Biological Testing: Rank analogs by potency (IC₅₀) and selectivity (therapeutic index).

- QSAR Modeling: Use partial least squares (PLS) regression to correlate substituent properties (logP, molar refractivity) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.